molecular formula C12H13BrO B12980349 5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12980349
M. Wt: 253.13 g/mol
InChI Key: DMSZRCBMLJYUSJ-UHFFFAOYSA-N
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Description

5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of brominated naphthalenes. These compounds are often used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4,4-dimethyl-2,3-dihydronaphthalen-1(2H)-one
  • 5-Chloro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
  • 5-Iodo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Uniqueness

5-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific bromination pattern, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

5-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13BrO/c1-12(2)7-6-10(14)8-4-3-5-9(13)11(8)12/h3-5H,6-7H2,1-2H3

InChI Key

DMSZRCBMLJYUSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C(=CC=C2)Br)C

Origin of Product

United States

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